![molecular formula C16H15N3O4 B4442221 5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442221.png)
5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure of the compound. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of these properties .Applications De Recherche Scientifique
Anticancer Activity
Pyrido[2,3-d]pyrimidines have been identified as promising scaffolds in the development of anticancer agents. They target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others . The specific compound could potentially inhibit these targets, thereby impeding cancer cell growth and proliferation.
Antibacterial Properties
This class of compounds also exhibits antibacterial activity. By interfering with bacterial DNA synthesis or protein function, they can act as potent antibacterial agents. Research into the specific mechanisms by which 5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its antibacterial effects could lead to the development of new antibiotics .
CNS Depressive Effects
Compounds with CNS depressive properties are useful in the treatment of various neurological disorders. Pyrido[2,3-d]pyrimidines have shown CNS depressive activity, which suggests that they could be used in managing conditions such as anxiety, insomnia, and seizures .
Anticonvulsant Applications
The anticonvulsant activity of pyrido[2,3-d]pyrimidines makes them candidates for the treatment of epilepsy and other seizure disorders. Further research into the specific compound could reveal its efficacy and safety profile as an anticonvulsant .
Antipyretic Uses
As antipyretics, these compounds can reduce fever by acting on the hypothalamus to lower the body’s temperature set point. This application could be particularly beneficial in symptomatic treatment during infections .
Chemical Synthesis and Drug Design
The structural complexity of pyrido[2,3-d]pyrimidines allows for their use in chemical synthesis and drug design. The compound could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential .
Antioxidant Potential
Some derivatives of pyrido[2,3-d]pyrimidines have shown antioxidant activity, which is crucial in combating oxidative stress-related diseases. Investigating the antioxidant capacity of this specific compound could contribute to the development of treatments for conditions caused by oxidative damage .
Pharmacological Profile Development
Understanding the pharmacological profile of this compound, including its bioavailability, metabolism, and excretion, is essential for its application in medicine. Research in this area could facilitate the creation of a comprehensive pharmacological profile, aiding in the design of new selective, effective, and safe therapeutic agents .
Propriétés
IUPAC Name |
5-(furan-2-yl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15-13-11(12-4-2-8-23-12)5-6-17-14(13)19(16(21)18-15)9-10-3-1-7-22-10/h2,4-6,8,10H,1,3,7,9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEHAXQSKYVIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



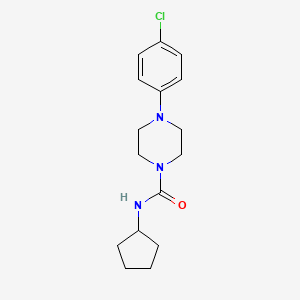
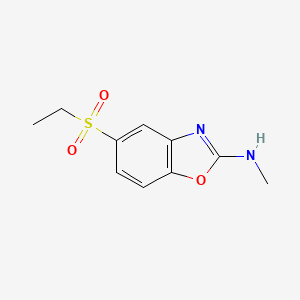
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)
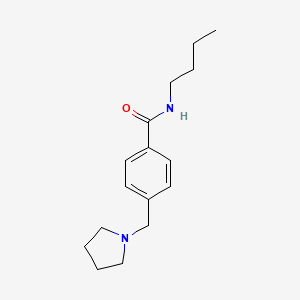
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)
![1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4442172.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442177.png)
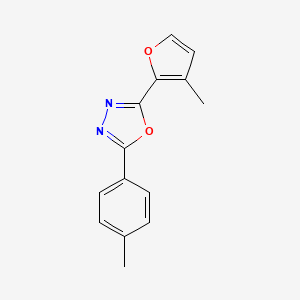
![N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4442208.png)
![N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442210.png)
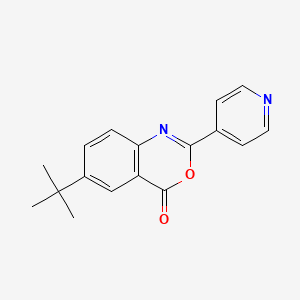

![ethyl 1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4442231.png)